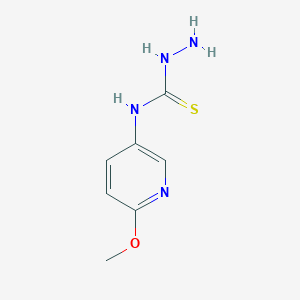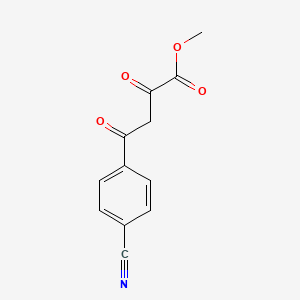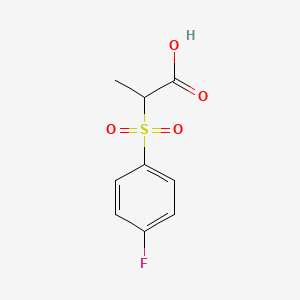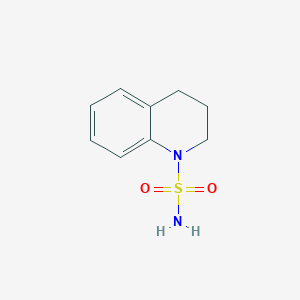![molecular formula C14H9Br2ClO2 B1372844 5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride CAS No. 1160249-97-7](/img/structure/B1372844.png)
5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Br2ClO2 . It is used in various scientific research and industries.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H9Br2ClO2 . The average mass is 360.030 Da .Scientific Research Applications
Synthesis of Benzofuran Derivatives
Benzoyl chlorides, including derivatives like 5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride, are utilized in the synthesis of benzofuran derivatives. These compounds, particularly 3-benzoyl-2-phenylbenzofurans, are produced through reactions under Wittig conditions. The presence of electron-withdrawing groups in benzoyl chlorides enhances the yield of these derivatives, which are challenging to obtain through direct acylation methods (Begala et al., 2018).
Development of Antipsychotic Agents
In the field of medicinal chemistry, 5-substituted benzoyl chlorides, including this compound, have been explored for their potential in creating antipsychotic agents. These compounds demonstrate significant inhibitory properties against dopamine D-2 receptors, which are crucial in the treatment of psychotic disorders (Högberg et al., 1990).
Crystal Structures of Aroylhydrazones
Aroylhydrazones derived from related compounds have been studied for their crystal structures. These studies contribute to a deeper understanding of molecular interactions and stability, important for the development of new materials and pharmaceuticals (Zong & Wu, 2013).
Synthesis of Anti-Cancer Compounds
Compounds like this compound play a role in synthesizing key intermediates for anti-cancer drugs. These intermediates are essential in the development of drugs that inhibit enzymes like thymidylate synthase, crucial in cancer treatment strategies (Cao Sheng-li, 2004).
Radical Cyclization Reactions
Radical cyclization reactions involving aryl and alkyl chlorides and bromides, including derivatives like this compound, are fundamental in synthesizing various organic compounds. These reactions are pivotal in creating complex molecular structures found in natural products and pharmaceuticals (Vaillard et al., 2004).
Photodynamic Therapy Applications
Derivatives of this compound are also explored in the development of compounds for photodynamic therapy, particularly in treating cancer. These compounds' properties, such as high singlet oxygen quantum yield, make them suitable for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antibacterial Activity
Some derivatives synthesized using compounds like this compound have been tested for their antibacterial activity. Compounds demonstrating significant activity against pathogens like Salmonella typhi highlight their potential in developing new antibacterial agents (Salama, 2020).
Properties
IUPAC Name |
5-bromo-2-[(3-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClO2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEMYUXVFCZWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)

![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)

![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)








